N-methyl-1-(4-methyl-5-phenyloxazol-2-yl)methanamine
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Overview
Description
N-methyl-1-(4-methyl-5-phenyloxazol-2-yl)methanamine is a compound belonging to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(4-methyl-5-phenyloxazol-2-yl)methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-5-phenyloxazole with N-methylmethanamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(4-methyl-5-phenyloxazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxazole compounds.
Scientific Research Applications
Biology: It has been investigated for its biological activities, including antimicrobial and antifungal properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-1-(4-methyl-5-phenyloxazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine
- N-methyl-1-(3-phenylisoxazol-5-yl)methanamine
- N-methyl-1-(3-methylbenzofuran-2-yl)methanamine
Uniqueness
N-methyl-1-(4-methyl-5-phenyloxazol-2-yl)methanamine is unique due to its specific oxazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-methyl-1-(4-methyl-5-phenyl-1,3-oxazol-2-yl)methanamine |
InChI |
InChI=1S/C12H14N2O/c1-9-12(10-6-4-3-5-7-10)15-11(14-9)8-13-2/h3-7,13H,8H2,1-2H3 |
InChI Key |
RADZMANVHNVAOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)CNC)C2=CC=CC=C2 |
Origin of Product |
United States |
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